Phenylephrine bitartrate

Description

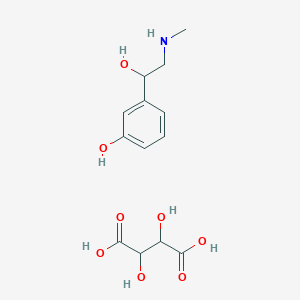

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKOTKKHHYKARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627790 |

Source

|

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14787-58-7, 17162-39-9 |

Source

|

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Phenylephrine Bitartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenylephrine Bitartrate: A Technical Guide to its Mechanism of Action for Researchers

Executive Summary: Phenylephrine (B352888) is a synthetic sympathomimetic amine that functions as a potent and selective agonist for α1-adrenergic receptors.[1][2][3] Its mechanism of action is primarily centered on the activation of the Gq protein-coupled signaling cascade following receptor binding.[4][5] This activation leads to the stimulation of phospholipase C, subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations.[4] The elevated intracellular calcium is the principal driver of smooth muscle contraction, which underlies phenylephrine's physiological effects, most notably vasoconstriction.[4][6] This guide provides an in-depth exploration of this core mechanism, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

Phenylephrine bitartrate's pharmacological effects are mediated through its interaction with the adrenergic system.[7] It is a direct-acting agonist with high selectivity for α1-adrenergic receptors over α2- or β-adrenergic receptors.[1][3]

Receptor Selectivity and Binding

Phenylephrine binds to all three subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D), which are G-protein coupled receptors (GPCRs) of the Gq class.[5][8] Functional studies suggest a preferential potency for the α1A subtype.[8] Upon administration, phenylephrine binds to these receptors, which are predominantly located on the smooth muscle cells of blood vessels.[4] This binding event initiates a conformational change in the receptor, enabling it to activate its associated heterotrimeric Gq protein.

The Gq Signaling Cascade

The activation of the Gq protein is the central event in phenylephrine's mechanism. The process unfolds as follows:

-

Gq Protein Activation: The α1-receptor, activated by phenylephrine, acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gαq subunit of the Gq protein. It catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.

-

Phospholipase C (PLC) Stimulation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates the enzyme phospholipase C (PLC).[4]

-

Second Messenger Generation: Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic or sarcoplasmic reticulum (ER/SR), which are ligand-gated Ca2+ channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[4][9]

-

Smooth Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, which enables the myosin cross-bridges to bind to actin, resulting in smooth muscle contraction and, consequently, vasoconstriction.[4][10]

References

- 1. Phenylephrine - Wikipedia [en.wikipedia.org]

- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. This compound | C13H19NO8 | CID 46174134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Discovery and Synthesis of Phenylephrine Bitartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of phenylephrine (B352888), a widely utilized sympathomimetic amine. The document details the historical context of its development and presents a comprehensive overview of its primary chemical synthesis pathways, with a focus on the enantioselective production of the active (R)-enantiomer. Detailed experimental protocols for key synthetic steps, quantitative data, and a thorough examination of its alpha-1 adrenergic signaling cascade are provided to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

Introduction: Discovery and Historical Context

Phenylephrine, a potent and selective α1-adrenergic receptor agonist, has been a mainstay in medical applications for decades. Its journey from discovery to widespread use is a significant chapter in pharmaceutical history. The initial description of the pharmacological actions of phenylephrine, also known as neo-synephrine, appeared in the scientific literature in the 1930s. Following this, it was patented in 1933 and subsequently gained medical acceptance and use in 1938. The U.S. Food and Drug Administration (FDA) granted its approval in 1939.

Phenylephrine emerged as a synthetic alternative to epinephrine (B1671497) and ephedrine, offering a more selective action on the vasculature with minimal cardiac stimulation. Its primary applications have been as a nasal decongestant, a mydriatic agent for pupil dilation, and an intravenous pressor agent to manage hypotension. The bitartrate (B1229483) salt of phenylephrine is one of the common pharmaceutically acceptable salt forms used in various formulations.

Chemical Synthesis of (R)-Phenylephrine

The biologically active form of phenylephrine is the (R)-enantiomer. Therefore, modern synthetic strategies focus on enantioselective methods to produce this specific stereoisomer. A prevalent and efficient pathway commences with 3-hydroxyacetophenone. This multi-step synthesis involves halogenation, amination (often with a protecting group), stereoselective reduction of the ketone, and final deprotection and salt formation.

Synthesis Pathway Overview

A common synthetic route to (R)-phenylephrine is outlined below. This pathway often employs a benzyl (B1604629) protecting group on the amine, which is later removed.

Caption: General synthesis pathway of (R)-Phenylephrine Bitartrate.

Detailed Experimental Protocols

The following protocols are representative examples for each key step in the synthesis of (R)-phenylephrine.

Step 1: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone [1]

-

Materials: 3-hydroxyacetophenone (100 mg, 0.74 mmol), sulfuryl chloride (150 mg, 1.1 mmol), methanol (B129727) (5 ml), ethyl acetate/dichloromethane (10 ml).

-

Procedure:

-

To a stirred mixture of 3-hydroxyacetophenone in methanol and ethyl acetate/dichloromethane at 293–303 K, add sulfuryl chloride dropwise.

-

After the addition is complete, allow the reaction to return to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the product.

-

-

Yield: Approximately 95%.[1]

Step 2: Synthesis of 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one [2]

-

Materials: 2-Chloro-1-(3-hydroxyphenyl)ethanone, N-methylbenzylamine.

-

Procedure:

-

Dissolve 2-chloro-1-(3-hydroxyphenyl)ethanone in a suitable solvent (e.g., n-butyl acetate).

-

Add N-methylbenzylamine and a base (e.g., Na2CO3) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 2 hours).

-

Upon completion, the product can be isolated and purified, often by forming the hydrochloride salt by adding concentrated hydrochloric acid.

-

-

Yield: Can be up to 73.5% under optimized conditions.

Step 3: Stereoselective Reduction to (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol [2]

-

Materials: 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, engineered bacteria containing carbonyl reductase A12.

-

Procedure:

-

This step typically involves a biotransformation. The substrate, 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, is incubated with a culture of engineered microorganisms (e.g., E. coli) expressing a stereoselective carbonyl reductase.

-

The reaction is carried out in a suitable buffer at a controlled pH and temperature, often with a cofactor regeneration system for NADPH/NADH.

-

The progress of the reduction is monitored by HPLC.

-

Once the reaction is complete, the product is extracted from the reaction mixture.

-

-

Enantiomeric Excess (ee): Can reach up to 99.9%.[2]

Step 4: Debenzylation to (R)-Phenylephrine (Free Base) [2]

-

Materials: (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol, Palladium on carbon (Pd/C) catalyst, hydrogen gas.

-

Procedure:

-

Dissolve the N-benzylated intermediate in a suitable solvent, such as methanol or ethanol.

-

Add the Pd/C catalyst to the solution.

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a pressurized hydrogen atmosphere.

-

The reaction is typically run at room temperature until the debenzylation is complete (monitored by TLC or HPLC).

-

Filter off the catalyst and evaporate the solvent to obtain the (R)-phenylephrine free base.

-

Step 5: Formation of (R)-Phenylephrine Bitartrate

-

Materials: (R)-Phenylephrine free base, L-(+)-tartaric acid, a suitable solvent (e.g., isopropyl alcohol).

-

Procedure:

-

Dissolve the (R)-phenylephrine free base in a suitable solvent like isopropyl alcohol.

-

Separately, prepare a solution of L-(+)-tartaric acid in the same solvent.

-

Add the tartaric acid solution to the phenylephrine solution, typically with stirring.

-

The phenylephrine bitartrate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of (R)-phenylephrine.

| Step | Starting Material | Product | Reagents/Catalyst | Reported Yield | Reference |

| 1. Chlorination | 3-Hydroxyacetophenone | 2-Chloro-1-(3-hydroxyphenyl)ethanone | Sulfuryl chloride | ~95% | [1] |

| 2. Amination | 2-Chloro-1-(3-hydroxyphenyl)ethanone | 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one | N-methylbenzylamine, Na2CO3 | 73.5% | |

| 3. Reduction | 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one | (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol | Carbonyl Reductase A12 | High conversion, >99% ee | [2] |

| 4. Debenzylation & Salification | (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol | (R)-Phenylephrine Hydrochloride | Pd/C, H2 | - | [2] |

| Overall Yield | 3-Hydroxyacetophenone | (R)-Phenylephrine Hydrochloride | - | 62.8% | [2] |

Mechanism of Action: Alpha-1 Adrenergic Signaling Pathway

Phenylephrine exerts its pharmacological effects by acting as a selective agonist of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) located on the surface of various cells, particularly smooth muscle cells of blood vessels.

Upon binding of phenylephrine to the α1-adrenergic receptor, a conformational change is induced, leading to the activation of a heterotrimeric G-protein, specifically Gq. The activated α-subunit of Gq then stimulates the membrane-bound enzyme Phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum. This binding triggers the release of stored calcium ions (Ca2+) into the cytosol, leading to a rapid increase in intracellular calcium concentration.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates various downstream target proteins, leading to a cellular response.

In vascular smooth muscle cells, the increased intracellular calcium concentration leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction. This vasoconstriction is the basis for phenylephrine's use as a decongestant and a pressor agent.

Caption: Alpha-1 adrenergic signaling pathway activated by phenylephrine.

Conclusion

This compound remains a significant pharmaceutical agent with a well-established history and a clear mechanism of action. The synthesis of its biologically active (R)-enantiomer is a key focus of modern pharmaceutical chemistry, with efficient pathways developed from readily available starting materials like 3-hydroxyacetophenone. Understanding the detailed synthetic protocols and the intricacies of its signaling pathway is crucial for researchers and professionals involved in the development of new adrenergic drugs and the optimization of existing therapeutic strategies. This guide provides a foundational technical overview to support these endeavors.

References

Phenylephrine Bitartrate: A Technical Pharmacological Profile and Receptor Selectivity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine (B352888) is a synthetic sympathomimetic amine predominantly known for its selective agonist activity at α1-adrenergic receptors.[1] This technical guide provides an in-depth analysis of the pharmacological profile of phenylephrine, with a focus on its bitartrate (B1229483) salt. It details the molecule's receptor selectivity, binding affinities, and functional potencies. Furthermore, this document outlines the canonical Gq protein-coupled signaling cascade initiated by phenylephrine binding and provides comprehensive protocols for key experimental assays used to characterize its pharmacological properties. All quantitative data are presented in standardized tables for clarity and comparative analysis, and critical pathways and workflows are visualized using detailed diagrams.

Introduction

Phenylephrine is a well-established pharmaceutical agent, widely utilized as a vasopressor to manage hypotension and as a nasal decongestant.[1] Its therapeutic effects are primarily mediated through the selective activation of α1-adrenergic receptors, leading to vasoconstriction.[2] While often available as the hydrochloride salt, the bitartrate form is also used in pharmaceutical preparations. It is important to note that studies suggest phenylephrine bitartrate may exhibit lower stability compared to the hydrochloride salt, particularly under light exposure, which is attributed to the decomposition sensitivity of the tartaric acid counter-ion.[[“]] This guide will focus on the intrinsic pharmacological properties of the phenylephrine molecule, drawing from data largely generated using the hydrochloride salt, which is more extensively characterized in the scientific literature.

Receptor Selectivity and Binding Profile

Phenylephrine exhibits a high degree of selectivity for α1-adrenergic receptors with minimal to no significant activity at α2- or β-adrenergic receptors at therapeutic concentrations.[1][4] Its action is that of a direct agonist, meaning it binds to and activates the receptor itself, rather than inducing the release of endogenous catecholamines like norepinephrine.[5]

Binding Affinity

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity. The negative logarithm of the Ki (pKi) is also commonly used.

| Receptor Subtype | Ligand | pKi | Ki (nM) |

| α1A-Adrenergic | L-Phenylephrine | 5.48 | 3311 |

| α2A-Adrenergic | L-Phenylephrine | 3.66 | 218776 |

| α2C-Adrenergic | L-Phenylephrine | 3.55 | 281838 |

Table 1: Binding Affinities of L-Phenylephrine for Human α-Adrenergic Receptor Subtypes. Data derived from competitive radioligand binding assays using HEK293 cells for α1A and CHO cells for α2A and α2C receptors.[6]

Functional Potency

Functional potency is a measure of the concentration of an agonist required to produce a defined response, often expressed as the half-maximal effective concentration (EC50). The negative logarithm of the EC50 (pEC50) provides a convenient scale for comparison. Phenylephrine's functional activity is most pronounced at the α1A-adrenergic receptor subtype.

| Receptor Subtype | Assay Endpoint | pEC50 | EC50 (nM) |

| α1A-Adrenergic | Calcium Mobilization | 6.33 | 468 |

| α1B-Adrenergic | Calcium Mobilization | 5.99 | 1023 |

| α1D-Adrenergic | Calcium Mobilization | 5.82 | 1514 |

| α1A-Adrenergic | ERK Phosphorylation | 6.84 | 145 |

| α1B-Adrenergic | ERK Phosphorylation | 6.51 | 309 |

| α1D-Adrenergic | ERK Phosphorylation | 6.32 | 479 |

Table 2: Functional Potency of Phenylephrine at Human α1-Adrenergic Receptor Subtypes. Data obtained from functional assays measuring intracellular calcium mobilization and ERK phosphorylation in cell lines stably expressing the respective human receptor subtypes.

Signaling Pathways

Upon binding to α1-adrenergic receptors, phenylephrine initiates a well-characterized signal transduction cascade mediated by the heterotrimeric Gq protein.[4][7] This pathway is central to the physiological effects of phenylephrine, particularly smooth muscle contraction.

The Gq-PLC-IP3-Ca2+ Pathway

The activation of the α1-adrenergic receptor by phenylephrine leads to a conformational change in the receptor, which in turn activates the associated Gq protein.[4] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4][8] The elevated intracellular Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of downstream effector proteins, resulting in smooth muscle contraction and other cellular responses.[4]

References

- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenylephrine - Wikipedia [en.wikipedia.org]

- 3. consensus.app [consensus.app]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Comparison of Phenylephrine Bitartrate and Phenylephrine Hydrochloride for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine (B352888) is a potent and selective alpha-1 adrenergic receptor agonist widely utilized in both clinical practice and biomedical research. It is commercially available in various salt forms, most commonly as the hydrochloride and bitartrate (B1229483) salts. The choice of salt form can have significant implications for the physicochemical properties, stability, and ultimately, the experimental outcomes. This technical guide provides a comprehensive comparison of phenylephrine bitartrate and phenylephrine hydrochloride, offering researchers the critical information needed to select the appropriate compound for their studies. This document details the chemical and physical properties, pharmacological profiles, and stability characteristics of both salts, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction

Phenylephrine is a sympathomimetic amine that structurally resembles epinephrine (B1671497) and ephedrine. Its primary pharmacological action is the selective agonism of alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in systemic blood pressure. This mechanism of action underlies its clinical use as a decongestant, a mydriatic agent, and for the treatment of hypotension. In a research context, phenylephrine is an invaluable tool for investigating the physiology and pharmacology of the alpha-1 adrenergic system, including signal transduction, cardiovascular regulation, and smooth muscle function.

While the active moiety, phenylephrine, is the same, the salt form can influence key characteristics of the compound. This guide will explore the differences between this compound and phenylephrine hydrochloride to aid researchers in making an informed decision for their experimental designs.

Chemical and Physical Properties

The selection of a salt form can impact a compound's solubility, melting point, and stability. These properties are critical for accurate dose preparation and ensuring the integrity of the compound throughout an experiment.

| Property | This compound | Phenylephrine Hydrochloride |

| Molecular Formula | C₁₃H₁₉NO₈ | C₉H₁₄ClNO₂ |

| Molecular Weight | 317.29 g/mol | 203.67 g/mol |

| Melting Point | Not explicitly stated in reviewed documents. | 140-145 °C or 143-145 °C |

| Solubility in Water | Soluble (quantitative data not specified) | Freely soluble; ≥100 mg/mL at 21°C |

| pKa (of Phenylephrine) | 8.97 | 8.97 |

Table 1: Comparison of Chemical and Physical Properties.

Pharmacology

Both this compound and phenylephrine hydrochloride deliver the same active pharmacological agent: the phenylephrine cation. Therefore, their mechanism of action and receptor binding profiles are identical. Phenylephrine is a selective agonist for alpha-1 adrenergic receptors with minimal to no activity at beta-adrenergic receptors.

The activation of alpha-1 adrenergic receptors by phenylephrine initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for smooth muscle contraction.

Receptor Binding and Functional Potency

The affinity of phenylephrine for the different alpha-1 adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ) can be quantified through radioligand binding assays, and its functional potency can be determined using in vitro functional assays.

| Parameter | Receptor Subtype | Phenylephrine |

| Binding Affinity (pKi) | α₁ₐ | 5.86 |

| α₁ₑ | 4.87 | |

| α₁ₔ | 4.70 | |

| Functional Potency (pEC₅₀ - Calcium Mobilization) | α₁ₐ | 6.33 |

| α₁ₑ | 5.99 | |

| α₁ₔ | 5.82 | |

| Functional Potency (pEC₅₀ - ERK Phosphorylation) | α₁ₐ | 6.84 |

| α₁ₑ | 6.51 | |

| α₁ₔ | 6.32 |

Table 2: Receptor Binding Affinity and Functional Potency of Phenylephrine. Data presented as the negative logarithm of the molar concentration (pKi or pEC₅₀). A higher value indicates greater affinity or potency.

Signaling Pathway

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Stability and Degradation

The stability of a compound is a critical consideration in research, as degradation can lead to inaccurate results. Studies have shown that this compound is more susceptible to degradation, particularly when exposed to light, compared to phenylephrine hydrochloride. The tartaric acid counter-ion in the bitartrate salt appears to contribute to this increased decomposition sensitivity.

The primary degradation product for both salts is a phenylephrine derivative with an unsaturated side chain, formed by the loss of a water molecule. Further oxidation and degradation products have also been detected, indicating a general low stability for phenylephrine, which is exacerbated in the bitartrate form. For phenylephrine hydrochloride, degradation can also occur through interaction with other components in a formulation, such as the formation of an adduct with maleic acid.

For optimal results, it is recommended to prepare fresh solutions of phenylephrine for each experiment and to protect them from light, especially when using the bitartrate salt.

Experimental Protocols

Accurate and reproducible experimental results depend on well-defined protocols. The following sections provide an overview of key in vitro assays used to characterize the activity of phenylephrine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of phenylephrine for alpha-1 adrenergic receptors.

-

Principle: This is a competitive binding assay where unlabeled phenylephrine competes with a radiolabeled ligand (e.g., [³H]-prazosin

Phenylephrine Bitartrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine (B352888) bitartrate (B1229483), a potent and selective alpha-1 adrenergic receptor agonist, is a synthetic sympathomimetic amine widely utilized for its vasoconstrictive properties. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profile. Detailed methodologies for key experimental assays used to characterize its pharmacological activity are presented, along with a summary of its receptor binding affinities and functional potencies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

Phenylephrine bitartrate is the bitartrate salt of phenylephrine. The active moiety, phenylephrine, is (R)-3-hydroxy-α-((methylamino)methyl)benzenemethanol. The presence of the bitartrate salt improves the stability and solubility of the compound.

Chemical Structure of this compound:

Physicochemical Properties:

The following table summarizes the key physicochemical properties of phenylephrine and its bitartrate salt.

| Property | Value | Reference |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | [1] |

| Molecular Formula | C₁₃H₁₉NO₈ | [1][2][3] |

| Molecular Weight | 317.29 g/mol | [1][4] |

| CAS Number | 17162-39-9 | [1][4] |

| Melting Point | 140-145 °C (Phenylephrine) | [5] |

| Solubility | Freely soluble in water, slightly soluble in ethanol. | [5][6] |

| Appearance | White to off-white crystalline powder. | [6] |

Mechanism of Action and Signaling Pathway

Phenylephrine is a selective agonist of the α₁-adrenergic receptor, with minimal activity at α₂ or β-adrenergic receptors.[7][8] Its mechanism of action is initiated by binding to and activating α₁-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle of blood vessels.[8][9]

This activation leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gq protein. The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The Gαq-GTP complex then activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction and vasoconstriction.[8][10]

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinity and functional potency of phenylephrine, as well as its pharmacokinetic parameters following oral administration.

Table 1: Receptor Binding Affinity and Functional Potency of Phenylephrine

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC₅₀ - Calcium Mobilization) |

| Alpha-1A | 5.86 | 6.33 |

| Alpha-1B | 4.87 | 5.99 |

| Alpha-1D | 4.70 | 5.82 |

| Data extracted from a comparative analysis of α-agonists.[9] A higher pKi or pEC₅₀ value indicates higher affinity or potency, respectively. |

Table 2: Pharmacokinetic Parameters of Oral Phenylephrine HCl in Healthy Adults

| Parameter | Mean Value (± SD) |

| Cmax (pg/mL) | 1354 (± 954) for 10 mg dose |

| Tmax (h) | 0.33 - 0.5 |

| AUC₀-∞ (pg·h/mL) | 955.8 (± 278.5) for 10 mg dose |

| Elimination Half-life (t½) (h) | 1.64 - 1.93 |

| Oral Bioavailability (%) | ~38 |

| Data from a study on phenylephrine HCl, which is expected to have similar pharmacokinetic properties to the bitartrate salt.[11] |

Experimental Protocols

Radioligand Binding Assay for α₁-Adrenergic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for α₁-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [³H]-Prazosin.[8][9]

a. Materials:

-

Cell membranes prepared from a cell line stably expressing the human α₁-adrenergic receptor subtype of interest.

-

[³H]-Prazosin (radioligand).

-

This compound (unlabeled competing ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

b. Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold binding buffer. Centrifuge at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the membrane pellet by resuspension in fresh binding buffer and repeat the high-speed centrifugation. Resuspend the final pellet in binding buffer to a suitable protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: [³H]-Prazosin, binding buffer, and membrane suspension.

-

Non-specific Binding: [³H]-Prazosin, a high concentration of an unlabeled antagonist (e.g., phentolamine), and membrane suspension.

-

Competitive Binding: [³H]-Prazosin, serial dilutions of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Intracellular Calcium Mobilization Assay

This protocol describes a method to determine the functional potency (EC₅₀) of this compound by measuring its ability to induce intracellular calcium mobilization in cells expressing α₁-adrenergic receptors.[9]

a. Materials:

-

Cell line stably expressing the human α₁-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

A fluorescence plate reader with kinetic reading capabilities.

b. Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well. Inject the this compound solutions into the wells and immediately begin kinetic measurement of fluorescence intensity over time.

c. Data Analysis:

-

For each well, calculate the change in fluorescence intensity from baseline to the peak response after agonist addition.

-

Plot the fluorescence response against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

This compound is a well-characterized α₁-adrenergic receptor agonist with a clear mechanism of action and established pharmacological profile. This technical guide provides essential data and methodologies for its study, serving as a valuable resource for researchers in the fields of pharmacology and drug development. The provided experimental protocols offer a foundation for the in-vitro characterization of phenylephrine and other α₁-adrenergic agonists.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu [bu.edu]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. alpha 1D-Adrenergic Receptor (extracellular) Polyclonal Antibody (AAR-019-200UL) [thermofisher.com]

- 11. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Phenylephrine Bitartrate: A Technical Guide to its Alpha-1 Adrenergic Agonist Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylephrine (B352888) hydrochloride is a synthetic sympathomimetic amine that functions as a potent and selective agonist for alpha-1 (α1) adrenergic receptors.[1] Its primary mechanism of action involves binding to and activating these receptors, which are predominantly located on the smooth muscles of blood vessels.[1] This activation initiates a well-defined intracellular signaling cascade, leading to vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure.[1][2][3] This technical guide provides an in-depth examination of the molecular pharmacology of phenylephrine, including its binding and functional characteristics, the intricacies of its signaling pathway, and detailed protocols for its experimental evaluation.

Core Mechanism of Action

Phenylephrine is a direct-acting sympathomimetic agent that selectively stimulates alpha-1 adrenergic receptors, with minimal to no activity at alpha-2 or beta-adrenergic receptors.[1][2][4][5] As a G-protein coupled receptor (GPCR), the α1-adrenergic receptor, upon binding with phenylephrine, activates the associated heterotrimeric Gq protein.[1][6] This initiates a cascade of intracellular events fundamental to its physiological effects.

The activation of the Gq protein leads to the stimulation of its primary effector, phospholipase C (PLC).[6][7][8] Activated PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9][7]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] This rapid increase in intracellular Ca2+ is a primary driver of the cellular response.[9] Simultaneously, DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, further modulating cellular activity.[7][10] In vascular smooth muscle, the increased intracellular calcium leads to the contraction of muscle cells, resulting in vasoconstriction.[2][11]

Quantitative Data

The affinity and functional potency of phenylephrine vary across the three subtypes of the alpha-1 adrenergic receptor (α1A, α1B, and α1D). The following tables summarize key quantitative data from studies characterizing these interactions.

Table 1: Receptor Binding Affinity of Phenylephrine

This table presents the binding affinities (pKi) of phenylephrine for human α1-adrenergic receptor subtypes. A higher pKi value indicates a higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference Cell Line |

| Phenylephrine | Alpha-1A | 5.86 | HEK293 |

| Phenylephrine | Alpha-1B | 4.87 | CHO |

| Phenylephrine | Alpha-1D | 4.70 | CHO |

| Data sourced from BenchChem, referencing multiple studies.[12][13] |

Table 2: Functional Potency of Phenylephrine

This table summarizes the functional potency (pEC50) of phenylephrine in activating downstream signaling pathways (Calcium mobilization and ERK activation) for each α1-adrenergic receptor subtype. A higher pEC50 value indicates greater potency.

| Compound | Receptor Subtype | Functional Potency (pEC50 - Calcium) | Functional Potency (pEC50 - ERK) |

| Phenylephrine | Alpha-1A | 6.33 | 6.84 |

| Phenylephrine | Alpha-1B | 5.99 | 6.51 |

| Phenylephrine | Alpha-1D | 5.82 | 6.32 |

| Data sourced from a comprehensive study on 62 α-agonists, as presented by BenchChem.[12] |

The data indicates that phenylephrine has a functional preference for the alpha-1A subtype over the other two, which is consistent with observations of its potency in inducing arachidonic acid release and cAMP accumulation having a rank order of alpha-1A > alpha-1B > alpha-1D.[12][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize the alpha-1 adrenergic agonist activity of phenylephrine.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity of phenylephrine for α1-adrenergic receptor subtypes.

Materials & Reagents:

-

Cell membranes from cell lines stably expressing human alpha-1A, alpha-1B, or alpha-1D adrenergic receptors (e.g., HEK293, CHO cells).[12][15]

-

Radioligand: [3H]-Prazosin (a high-affinity α1-antagonist).[12][16]

-

Competing Ligand: Phenylephrine bitartrate (B1229483).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Prazosin (typically at its Kd concentration), and varying concentrations of unlabeled phenylephrine (for competition curve) or buffer alone (for total binding).

-

Nonspecific Binding: To a separate set of wells, add the above components plus a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to determine nonspecific binding.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the phenylephrine concentration. Determine the IC50 value (concentration of phenylephrine that inhibits 50% of specific [3H]-Prazosin binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.[9][17]

Objective: To measure the potency (EC50) of phenylephrine in inducing calcium mobilization.

Materials & Reagents:

-

Adherent cells stably expressing a specific α1-adrenergic receptor subtype.

-

Cell culture medium (e.g., DMEM/F12).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium Green-1 AM).[17][18]

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Pluronic F-127 (to aid dye loading).

-

Phenylephrine bitartrate solutions of varying concentrations.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[17]

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 in HBSS.

-

Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate in the dark at 37°C for 45-60 minutes.

-

Washing: Gently wash the cells with fresh HBSS to remove excess extracellular dye. Add a final volume of HBSS to each well.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well.

-

Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of phenylephrine to the wells while continuously recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each phenylephrine concentration. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay directly quantifies the production of inositol phosphates, a key second messenger in the PLC signaling pathway.

Objective: To measure the functional response to phenylephrine by quantifying IP3 accumulation.[19]

Materials & Reagents:

-

Cells expressing the α1-adrenergic receptor subtype of interest.

-

Myo-[3H]-inositol for radiolabeling.

-

Inositol-free culture medium.

-

Stimulation buffer containing Lithium Chloride (LiCl, e.g., 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.[9]

-

This compound solutions.

-

Ice-cold Trichloroacetic Acid (TCA, 5-10%).[9]

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Culture cells in medium containing myo-[3H]-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl for 15-30 minutes.[9]

-

Stimulation: Add varying concentrations of phenylephrine to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[9]

-

Extraction: Terminate the reaction by aspirating the buffer and lysing the cells with ice-cold TCA.[9]

-

Separation: Neutralize the TCA extracts. Apply the samples to Dowex anion-exchange columns to separate the [3H]-inositol phosphates from free [3H]-inositol.

-

Elution: Elute the total inositol phosphates from the column using a high-molarity buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the IP accumulation data to the total radioactivity incorporated. Plot the amount of [3H]-IPs produced against the logarithm of the phenylephrine concentration to determine the EC50.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Phenylephrine - Wikipedia [en.wikipedia.org]

- 5. Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Protein kinase C and phospholipase C mediate alpha 1- and beta-adrenoceptor intercommunication in rat hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is Phenylephrine Hydrochloride used for? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. apexbt.com [apexbt.com]

- 14. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia [pubmed.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. The effect of phenylephrine on inositol 1,4,5-trisphosphate levels in vascular smooth muscle measured using a protein binding assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylephrine Bitartrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of phenylephrine (B352888) bitartrate (B1229483), a potent and selective α1-adrenergic receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Physicochemical Data

Phenylephrine bitartrate is a sympathomimetic amine commonly used in pharmaceutical formulations.

| Property | Value | Citation(s) |

| CAS Number | 17162-39-9 | [1][2] |

| Molecular Weight | 317.29 g/mol | [1][3] |

| Molecular Formula | C₉H₁₃NO₂ · C₄H₆O₆ | [1][2] |

| Synonyms | (R)-3-Hydroxy-α-(methylaminomethyl)benzyl alcohol hydrogen L-tartrate | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through the selective activation of α1-adrenergic receptors located on the surface of various cells, most notably vascular smooth muscle cells.[1][4] This interaction initiates a well-defined signaling cascade, leading to a physiological response.

Upon binding to the α1-adrenergic receptor, phenylephrine induces a conformational change in the receptor, leading to the activation of a coupled heterotrimeric G protein, specifically Gq.[3] The activated Gαq subunit then stimulates phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][3] The resulting increase in intracellular calcium concentration is a critical event in cellular activation.[1][2] In vascular smooth muscle, elevated cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction.[1]

Simultaneously, DAG activates protein kinase C (PKC), which can phosphorylate various cellular proteins, contributing to the sustained cellular response.[6][7]

Experimental Protocols

In Vitro Vasoconstriction Assay in Isolated Arterial Rings

This protocol outlines a common method for assessing the vasoconstrictor effects of phenylephrine on isolated blood vessels.

1. Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat, rabbit) according to approved institutional guidelines.

-

Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Under a dissecting microscope, remove adherent connective tissue and cut the artery into rings of 2-3 mm in length.

2. Mounting:

-

Suspend each arterial ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

3. Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Replace the buffer every 15-20 minutes.

-

To check for viability, induce a contraction with a high-potassium solution (e.g., 60 mM KCl). Rings that do not show a robust contraction should be discarded.

4. Cumulative Concentration-Response Curve:

-

After a washout period and return to baseline tension, add this compound in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in logarithmic steps up to a maximum concentration (e.g., 10⁻⁴ M).

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the tension developed at each concentration.

5. Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by the high-potassium solution.

-

Plot the concentration of phenylephrine against the response to generate a concentration-response curve.

-

Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative determination of phenylephrine in pharmaceutical preparations.

1. Instrumentation:

-

A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

2. Mobile Phase Preparation:

-

Prepare a suitable mobile phase, which often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol, acetonitrile). The exact ratio will depend on the specific column and separation requirements.

-

Filter and degas the mobile phase before use.

3. Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution to different concentrations to create a calibration curve.

4. Sample Preparation:

-

For liquid formulations, dilute an accurately measured volume of the sample with the mobile phase to a concentration within the range of the calibration curve.

-

For solid dosage forms, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of phenylephrine in the mobile phase, sonicate to ensure complete dissolution, and filter to remove excipients.

5. Chromatographic Conditions:

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to the wavelength of maximum absorbance for phenylephrine (approximately 275 nm).

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

6. Data Analysis:

-

Measure the peak area of phenylephrine in the chromatograms of the standard solutions and plot a calibration curve of peak area versus concentration.

-

Determine the concentration of phenylephrine in the sample solution by interpolating its peak area from the calibration curve.

-

Calculate the amount of phenylephrine in the original pharmaceutical preparation.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of phenylephrine.

| Parameter Measured | Experimental System | Phenylephrine Concentration/Dose | Observed Effect | Citation(s) |

| Vasoconstriction | Isolated goat arteries | 10 µmol/L | Increased vessel tension from 0.26 ± 0.12 g to 0.41 ± 0.21 g | [9] |

| Cardiac Index (CI) | Preload dependent patients | 15-20 µ g/min infusion | Increased CI by 18% (from 2.2 ± 0.4 to 2.6 ± 0.5 L/min*m²) | [10] |

| Stroke Volume (SV) | Preload dependent patients | 15-20 µ g/min infusion | Increased SV by 40% (from 35 ± 7 mL to 49 ± 11 mL) | [10] |

| Mean Arterial Pressure (MAP) | Preload dependent patients | 15-20 µ g/min infusion | Increased MAP to 84 ± 14 mmHg | [10] |

| Cutaneous Blood Flow (Finger) | Healthy volunteers | 0.4-1.6 µg/kg/min infusion | Significant decrease in laser Doppler flux and concentration of moving blood cells | [11][12] |

| L-type Ca²⁺ Current (ICa,L) | Cat atrial myocytes | 10 µM | Reversibly increased ICa,L by 51.3% | [5] |

References

- 1. droracle.ai [droracle.ai]

- 2. Signaling Pathway for Endothelin-1- and Phenylephrine-Induced cAMP Response Element Binding Protein Activation in Rat Ventricular Myocytes: Role of Inositol 1,4,5-Trisphosphate Receptors and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 4. quora.com [quora.com]

- 5. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contraction of single vascular smooth muscle cells by phenylephrine at constant [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Phenylephrine Decreases Vascular Tension in Goat Arteries in Specific Circumstances | PLOS One [journals.plos.org]

- 10. Vasoconstriction with phenylephrine increases cardiac output in preload dependent patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ovid.com [ovid.com]

Phenylephrine Bitartrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of phenylephrine (B352888) bitartrate (B1229483). The information presented herein is intended to support research, development, and formulation activities involving this widely used sympathomimetic amine.

Physicochemical Properties

Phenylephrine bitartrate is the bitartrate salt of phenylephrine, a selective alpha-1 adrenergic receptor agonist.[1] Understanding its fundamental physicochemical properties is crucial for predicting its behavior in various pharmaceutical formulations.

Table 1: Physicochemical Properties of Phenylephrine and its Salts

| Property | Value | Salt Form |

| Molecular Formula | C₁₃H₁₉NO₈ | Bitartrate |

| Molecular Weight | 317.29 g/mol | Bitartrate |

| Appearance | White or almost white crystalline powder | Hydrochloride |

| Melting Point | 140-145 °C | Hydrochloride |

| pKa | 8.97 | Free Base |

| LogP | -0.31 | Free Base |

Note: Some data is for the hydrochloride salt or free base due to the limited availability of specific data for the bitartrate salt.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound is generally considered to be freely soluble in water. The solubility of its corresponding hydrochloride salt has been more extensively quantified in various solvents.

Table 2: Solubility Data of Phenylephrine Salts

| Solvent | Solubility | Salt Form |

| Water | Freely Soluble | Hydrochloride |

| Ethanol | Freely Soluble (~25 mg/mL) | Hydrochloride |

| Glycerin | Freely Soluble | Hydrochloride[2] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | ~5 mg/mL | Hydrochloride |

| Chloroform | Insoluble | Hydrochloride |

| Ethyl Ether | Insoluble | Hydrochloride |

The qualitative term "Freely Soluble" corresponds to the USP definition of 1-10 parts of solvent required for 1 part of solute.

Effect of pH on Solubility

The solubility of phenylephrine, as a weak base, is pH-dependent. In acidic solutions, the amine group is protonated, forming a more soluble salt. A 10% w/v aqueous solution of this compound has a pH between 3.0 and 4.0.[3] The stability of phenylephrine hydrochloride has been reported to be optimal in the pH range of 4.0 to 5.5.[4]

Stability Profile

This compound is susceptible to degradation under various conditions, which can impact the safety and efficacy of the final drug product.

Degradation Pathways

The primary degradation pathways for phenylephrine include oxidation, photodecomposition, and reactions with other formulation components.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of metal ions and exposure to light and air. This can lead to the formation of colored degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation.[[“]] Studies have shown that this compound is more prone to degradation under irradiation compared to phenylephrine hydrochloride.[[“]] A major photolytic degradation product is a phenylephrine derivative with an unsaturated side chain, resulting from the loss of a water molecule.[[“]]

-

Interaction with Excipients: Phenylephrine can react with certain excipients. For instance, interactions with maleic acid (present in maleate (B1232345) salts of other APIs) can lead to the formation of phenylephrine-maleate adducts.

Comparative Stability

Research indicates that this compound is generally less stable than phenylephrine hydrochloride.[[“]] This is likely due to the additional decomposition sensitivity of the tartaric acid counter-ion.[[“]]

Experimental Protocols

Solubility Determination: Equilibrium Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, ethanol, buffer solutions of different pH) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of this compound in the solvent in units such as mg/mL or g/100mL.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol based on ICH Q1A guidelines.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH and heat at a controlled temperature for a specified duration. Neutralize the solution after the stress period.

-

Oxidative Degradation: Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3-30%) and keep at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to a combination of visible and UV light, as specified in ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The HPLC method should be capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Evaluation: Evaluate the chromatograms to identify and quantify the degradation products. The extent of degradation should ideally be between 5-20% to ensure that the analytical method is challenged appropriately.

Visualizations

Signaling Pathway of Phenylephrine

Phenylephrine exerts its pharmacological effects by acting as a selective agonist at α1-adrenergic receptors. The binding of phenylephrine to these G-protein coupled receptors initiates a downstream signaling cascade.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Activated by Phenylephrine.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of an active pharmaceutical ingredient like this compound.

Caption: Workflow for a Forced Degradation Study of this compound.

References

- 1. This compound | C13H19NO8 | CID 46174134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uspbpep.com [uspbpep.com]

- 4. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]

- 5. consensus.app [consensus.app]

A Technical Guide to the Historical Research and Initial Findings of Phenylephrine Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Overview

Phenylephrine (B352888), a synthetic sympathomimetic amine, was first patented in 1933 and introduced into medical use in 1938.[1] As a direct-acting α1-adrenergic receptor agonist, its primary function is to induce vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[2] Historically, this pharmacological profile led to its investigation and use for two primary indications: as a vasopressor to manage hypotension, particularly during anesthesia, and as a nasal decongestant.[2]

The initial approval of oral phenylephrine as an over-the-counter (OTC) nasal decongestant by the U.S. Food and Drug Administration (FDA) in the mid-20th century was based on studies conducted in the preceding decades.[3] These early investigations suggested a dose-dependent efficacy in reducing nasal airway resistance. However, the methodologies and findings of these foundational studies have since come under significant scrutiny, culminating in a 2023 FDA advisory committee concluding that orally administered phenylephrine is ineffective as a nasal decongestant.[1] This guide provides a technical examination of the initial research, focusing on the early data, experimental designs, and the core mechanism of action that defined phenylephrine's role in pharmacology for decades.

Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway

Phenylephrine functions as a selective agonist for the α1-adrenergic receptor, with minimal to no activity at β-adrenergic receptors.[2] This selectivity is key to its physiological effects. The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle of blood vessels.

The binding of phenylephrine to the α1-receptor initiates a well-defined intracellular signaling cascade:

-

Gq Protein Activation: Ligand binding induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Smooth Muscle Contraction: The rise in intracellular calcium, in conjunction with DAG's activation of protein kinase C (PKC), leads to the phosphorylation of contractile proteins and subsequent smooth muscle contraction.

This cascade results in vasoconstriction, which, in the nasal mucosa, was believed to reduce blood flow, decrease swelling, and alleviate congestion. Systemically, this vasoconstriction increases total peripheral resistance, thereby elevating mean arterial pressure.

Initial Findings from Early Clinical Research

The foundational efficacy data for oral phenylephrine as a nasal decongestant comes from a series of unpublished studies conducted from the 1950s through the 1970s, which were reviewed by the FDA for its 1976 monograph.[3][4] These studies primarily assessed the change in Nasal Airway Resistance (NAR) as an objective measure of decongestion.

While the original, detailed data from these individual studies are not widely available, subsequent meta-analyses have summarized their findings. These analyses indicate a statistically significant, though modest, effect at certain doses. For instance, a meta-analysis of unpublished studies showed that a 25 mg dose of phenylephrine resulted in a significant reduction of maximal NAR compared to placebo.[5] However, the more common 10 mg dose did not show a statistically significant effect on NAR over placebo.[5]

The vasopressor effects of intravenous phenylephrine were also established during this early period. Clinicians observed a rapid and dose-dependent increase in blood pressure following IV administration, making it a useful agent for counteracting hypotension induced by anesthesia.[2]

Quantitative Data Summary

The following table summarizes the quantitative findings from meta-analyses of early clinical trials on oral phenylephrine for nasal decongestion. It is important to note that these are aggregated results and individual study outcomes were variable.

| Parameter | Phenylephrine Dose | Result vs. Placebo | Confidence Interval (95%) | Source |

| Maximal NAR Reduction | 10 mg | 10.1% mean difference in relative change from baseline | -3.8% to 23.9% | [5] |

| Maximal NAR Reduction | 25 mg | 27.6% mean difference in relative change from baseline | 17.5% to 37.7% | [5] |

NAR: Nasal Airway Resistance

Historical Experimental Protocols

Detailed methodologies from the earliest phenylephrine studies are not readily accessible. However, based on the instrumentation and techniques available at the time, a generalized protocol for a typical 1960s-1970s clinical trial evaluating oral phenylephrine as a nasal decongestant can be reconstructed.

Key Experiment: Measurement of Nasal Airway Resistance (NAR)

The primary objective endpoint in these early studies was NAR, measured using rhinomanometry.

1. Subject Recruitment and Baseline Measurement:

-

Inclusion Criteria: Adult subjects with symptoms of acute nasal congestion, typically due to the common cold.

-

Exclusion Criteria: History of hypertension, cardiovascular disease, or use of other sympathomimetic drugs.

-

Acclimatization: Subjects would rest in a temperature and humidity-controlled room for at least 30 minutes to allow nasal mucosa to stabilize.

-

Baseline NAR: An initial rhinomanometry measurement was taken to establish baseline nasal resistance before any intervention.

2. Intervention:

-

Design: Studies often employed a double-blind, placebo-controlled, crossover design.

-

Dosing: Subjects would receive a single oral dose of phenylephrine (e.g., 10 mg or 25 mg) or a matching placebo.

-

Washout Period: In crossover designs, a sufficient washout period (e.g., one week) would be allowed between treatments.

3. Post-Dose Measurement and Data Collection:

-

Time Points: NAR measurements were repeated at fixed intervals post-dosing (e.g., 30, 60, 90, 120, 180 minutes).

-

Rhinomanometry Technique: Active anterior rhinomanometry was the common method. This involves:

-

The patient is seated comfortably in an upright position.[6]

-

An airtight facemask is placed over the nose, connected to a pneumotachograph to measure airflow through one nostril.[4]

-

A pressure-sensing tube is placed and sealed in the contralateral (opposite) nostril to measure the pressure gradient between the nostril and the nasopharynx during quiet, spontaneous breathing.[6]

-

-